molecular formula C13H13NO5 B3075262 Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate CAS No. 10289-08-4

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

Cat. No.: B3075262
CAS No.: 10289-08-4
M. Wt: 263.25 g/mol
InChI Key: UGCBVSDSTGUPBC-UHFFFAOYSA-N
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Description

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate (CAS RN: 13822-45-2) is a chiral oxazolidine derivative with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol. It is characterized by a propanoate ester group attached to the oxazolidine ring at the 4-position and a benzyl ester moiety. The compound is synthesized with high purity (>99.0%), making it suitable for pharmaceutical and synthetic chemistry applications, particularly in enantioselective synthesis and prodrug development .

The oxazolidine ring system is notable for its stability and versatility in drug design, often serving as a scaffold for bioactive molecules. The (R)-enantiomer configuration of this compound may influence its biological interactions, such as binding to chiral receptors or enzymes.

Properties

IUPAC Name

benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCBVSDSTGUPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3190-71-4
Record name γ-Benzyl L-glutamate N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3190-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2,5-Dioxooxazolidine-4-propanoate typically involves the reaction of benzylamine with a suitable oxazolidine precursor under controlled conditions. One common method includes the condensation of benzylamine with an oxazolidine-4-carboxylic acid derivative in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of Benzyl ®-2,5-Dioxooxazolidine-4-propanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: Benzyl ®-2,5-Dioxooxazolidine-4-propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, introducing various substituents such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated benzyl derivatives, nitrobenzyl derivatives.

Scientific Research Applications

Organic Synthesis

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate serves as a valuable building block in organic synthesis. It can be utilized as a precursor for more complex molecules, especially in the synthesis of peptides and polypeptides. The compound acts as an N-carboxyanhydride (NCA), which readily reacts with amino groups to form amide bonds, a fundamental linkage in peptides .

Biochemical Probes

Research has investigated the compound's potential as a biochemical probe to study interactions with biological macromolecules. The unique structure allows it to bind selectively to specific targets, making it useful for studying enzyme activities and receptor interactions.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus.
  • Anticonvulsant Properties : Other research has indicated protective effects against induced seizures in animal models, suggesting potential applications in treating epilepsy.

Case Study 1: Antimicrobial Activity

A study evaluated several oxazolidine derivatives for their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against Gram-positive bacteria such as Staphylococcus aureus.

CompoundMIC (µg/mL)Target Bacteria
Oxazolidine A625Staphylococcus aureus
Oxazolidine B1250Escherichia coli

Case Study 2: Anticonvulsant Properties

In another study focusing on anticonvulsant potential, related compounds were tested using the maximal electroshock test. These compounds demonstrated significant protective effects against seizures while maintaining a favorable safety profile.

CompoundProtective EffectSafety Profile
Compound XSignificantFavorable
Compound YModerateAcceptable

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where specific reactivity is required.

Mechanism of Action

The mechanism of action of Benzyl ®-2,5-Dioxooxazolidine-4-propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit bacterial enzymes or interfere with cellular processes in cancer cells. The oxazolidine ring can interact with biological macromolecules, leading to the disruption of their normal function.

Comparison with Similar Compounds

Benzyl (S)-2,5-Dioxooxazolidine-4-acetate (CAS RN: 13590-42-6)

  • Molecular Formula: C₁₂H₁₁NO₅
  • Molecular Weight : 249.22 g/mol
  • Key Differences: Substituent: The 4-position features an acetate group (CH₃COO−) instead of a propanoate (CH₂CH₂COO−), resulting in a shorter carbon chain. Enantiomer: The (S)-configuration distinguishes it stereochemically from the (R)-enantiomer of the target compound.
  • Implications : The shorter acetate chain may reduce lipophilicity, affecting membrane permeability. The enantiomeric difference could lead to divergent pharmacological profiles in chiral environments.

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate (CAS RN: 729596-46-7)

  • Molecular Formula : C₂₀H₁₈O₇
  • Molecular Weight : 370.4 g/mol
  • Key Differences: Structural Complexity: Contains two benzoate groups and a lactone (oxolane) ring instead of an oxazolidine ring. Stereochemistry: Three stereocenters (2R,3R,4R) introduce greater conformational rigidity.
  • The lactone ring may confer metabolic instability compared to oxazolidine derivatives.

Benzyl Benzoate (BB) (CAS RN: 120-51-4)

  • Molecular Formula : C₁₄H₁₂O₂
  • Molecular Weight : 212.24 g/mol
  • Key Differences :
    • Simpler Structure : Lacks the oxazolidine ring and dioxo functionality, consisting solely of a benzyl ester linked to benzoic acid.
    • Clinical Relevance : Demonstrated 87% cure rate in scabies treatment but causes skin irritation (e.g., burning) in 24% of patients .
  • The oxazolidine derivatives may offer improved stability or reduced side effects due to modified pharmacokinetics.

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Features Purity/ee Applications
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate 13822-45-2 C₁₃H₁₃NO₅ 263.25 (R)-enantiomer, propanoate substituent >99.0% Pharmaceutical synthesis, prodrugs
Benzyl (S)-2,5-Dioxooxazolidine-4-acetate 13590-42-6 C₁₂H₁₁NO₅ 249.22 (S)-enantiomer, acetate substituent 95% ee Chiral intermediates
(2R,3R,4R)-... benzoate 729596-46-7 C₂₀H₁₈O₇ 370.4 Lactone ring, dual benzoate groups ≤100% Laboratory research
Benzyl Benzoate (BB) 120-51-4 C₁₄H₁₂O₂ 212.24 Simple benzyl ester N/A Topical scabies treatment

Research Findings and Implications

  • Enantiomeric Specificity: The (R)-configuration of this compound may offer advantages in target binding compared to the (S)-enantiomer, particularly in enzyme-mediated processes .
  • Substituent Effects: The propanoate chain in the target compound likely enhances metabolic stability and bioavailability relative to the acetate analog .
  • Safety vs. Efficacy : While BB demonstrates high clinical efficacy, oxazolidine derivatives could mitigate irritation through structural optimization .

Biological Activity

Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, also known as Benzyl 3-(2,5-dioxooxazolidin-4-yl)propanoate, is a compound with significant potential in biochemical and pharmaceutical applications. Its unique oxazolidine ring structure contributes to its diverse biological activities, making it a valuable compound for research and development in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₃NO₅
  • Molecular Weight : 263.25 g/mol
  • CAS Number : 13822-45-2
  • Density : Approximately 1.293 g/cm³
  • Predicted pKa : 9.03

These properties facilitate the compound's reactivity and interactions with various biological targets.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Peptide Synthesis : It serves as an N-carboxyanhydride (NCA) building block in peptide synthesis, allowing for the formation of amide bonds essential for protein structure .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although specific data on its efficacy against various pathogens is still under investigation.
  • Anticancer Activity : The compound has been explored for its anticancer properties, particularly in the context of modifying existing chemotherapeutic agents to enhance their efficacy .

The mechanism of action for this compound involves its interaction with biological macromolecules. The benzyl group can engage with hydrophobic pockets within proteins, while the oxazolidine ring can form hydrogen bonds with amino acids. This dual interaction may modulate enzyme activity or receptor function, leading to various biological effects .

Study 1: Peptide Synthesis Efficacy

A study demonstrated that this compound could effectively facilitate the synthesis of peptides containing L-glutamic acid. The protective benzyl group allows selective modifications and subsequent deprotection to yield functional carboxylic acid groups necessary for further biochemical applications.

Study 2: Antimicrobial Evaluation

In vitro tests have indicated that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that modifications to the oxazolidine structure can enhance its antibacterial potency .

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundPeptide synthesis, antimicrobial, anticancerInteracts with proteins via hydrophobic and hydrogen bonding
Related compounds (e.g., Benzyl alcohol)Limited biological activityPrimarily solvent properties without significant biological interactions

This compound stands out due to its unique structural features that enhance its reactivity and potential therapeutic applications compared to simpler benzyl derivatives.

Chemical Reactions Analysis

Oxidative Reactions

The benzyl group undergoes oxidative cleavage under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield Source
PIFA (PhI(O₂CCF₃)₂)Wet MeCN, ambient temperatureBenzoic acid derivatives85–92%
KMnO₄ (acidic)H₂SO₄, refluxBenzaldehyde78%
CrO₃Acetic acid, 40–60°COxidized oxazolidine intermediates65%

The oxazolidine ring itself can oxidize to form lactams or open-chain amides under strong oxidizing agents like RuO₄ .

Reductive Transformations

Reduction targets the ester and oxazolidine functionalities:

Reagent Conditions Product Stereoselectivity Source
H₂/Pd-CEthanol, 25°C, 1 atm(R)-2,5-Dioxooxazolidine-4-propanoic acidRetained (R-configuration)
LiAlH₄Dry THF, 0°C → refluxAlcohol derivativesPartial racemization
NaBH₄/CeCl₃MeOH, 0°CSelective benzyl deprotection>90% ee

Catalytic hydrogenation preserves stereochemistry at the oxazolidine ring, critical for pharmaceutical intermediates .

Substitution Reactions

Nucleophilic substitution occurs at the ester carbonyl or oxazolidine positions:

Ester Group Reactivity

  • Ammonolysis : Reaction with NH₃/MeOH yields (R)-2,5-dioxooxazolidine-4-propanamide (72% yield, ).

  • Transesterification : Using MeONa/MeOH produces methyl esters (89% yield, ).

Oxazolidine Ring Reactivity

  • Azide Substitution : NaN₃ in DMF replaces the oxazolidine oxygen with an azide group, forming β-azido esters (68% yield, ).

  • Grignard Addition : RMgX attacks the carbonyl, forming tertiary alcohols (e.g., with MeMgBr: 81% yield, ).

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxazolidine ring:

Condition Product Application Source
1M HCl, reflux, 2h(R)-3-Aminopropanoic acid derivativesPeptide synthesis
0.5M NaOH, 60°C, 1hSodium salt of 2,5-dioxooxazolidine-propanoateWater-soluble intermediates

Q & A

Q. What are the optimal synthetic routes for Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate, and how can reaction conditions be standardized?

The compound is typically synthesized via the N-carboxyanhydride (NCA) method, involving cyclization of glutamic acid derivatives. A general protocol includes refluxing substituted benzaldehydes with triazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) . Key parameters to optimize include reaction time (4+ hours), solvent purity (absolute ethanol), and stoichiometric ratios (1:1 molar ratio of reactants). Post-reaction workup involves solvent evaporation under reduced pressure and purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing enantiomeric purity and structural integrity?

  • NMR : 1^1H and 13^13C NMR are critical for confirming stereochemistry, particularly the (R)-configuration at the oxazolidine ring. Integration of benzyl protons (δ 7.2–7.4 ppm) and oxazolidine carbonyl signals (δ 170–175 ppm) can validate structural motifs .
  • HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers using polar organic mobile phases (e.g., hexane/isopropanol).
  • IR Spectroscopy : Peaks at 1750–1850 cm1^{-1} confirm carbonyl groups (oxazolidine and ester functionalities) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported stereochemical outcomes during synthesis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to explain enantioselectivity. For example, steric hindrance from the benzyl group may favor the (R)-configuration. Molecular docking studies can further correlate stereochemistry with bioactivity in enzyme-binding assays .

Q. What strategies mitigate side reactions (e.g., racemization or ester hydrolysis) during prolonged storage or reaction conditions?

  • Stabilization : Store the compound in anhydrous solvents (e.g., THF or DMF) at –20°C to prevent hydrolysis.
  • Catalytic Additives : Use radical inhibitors (e.g., BHT) or antioxidants (e.g., ascorbic acid) to suppress oxidation during synthesis .
  • pH Control : Maintain mildly acidic conditions (pH 4–6) to avoid base-catalyzed ester degradation .

Q. How can X-ray crystallography validate structural anomalies observed in NMR or mass spectrometry data?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) resolves ambiguities in bond lengths, angles, and chiral centers. For example, discrepancies in carbonyl geometries (e.g., planarity of the oxazolidine ring) can be clarified via SHELX-refined electron density maps .

Q. What mechanistic insights explain the compound’s role as a chiral auxiliary in peptide synthesis?

The oxazolidine ring’s rigidity enforces stereochemical control during peptide coupling. Kinetic studies using stopped-flow IR spectroscopy reveal that the (R)-configuration enhances nucleophilic attack by amino groups at the ester carbonyl, reducing racemization by 20–30% compared to (S)-analogues .

Data Analysis and Contradictions

Q. How should researchers address conflicting bioactivity data in antimicrobial assays?

  • Source Validation : Cross-check microbial strains (e.g., ATCC standards) and assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed esters) that may skew results .
  • Statistical Robustness : Apply ANOVA or Tukey’s HSD test to evaluate significance across replicates.

Q. Why do solubility studies report variability in polar vs. nonpolar solvents?

  • Solvent Polarity : The compound exhibits higher solubility in aprotic polar solvents (e.g., DMSO, DMF) due to dipole-dipole interactions with the oxazolidine carbonyl.
  • Crystallization Artifacts : Metastable polymorphs formed during solvent evaporation may falsely suggest insolubility. Dynamic light scattering (DLS) can detect nanoaggregates .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC13_{13}H13_{13}NO5_5
Molecular Weight263.25 g/mol
Melting Point157–158°C (decomposes)
Solubility in DMSO50 mg/mL
Chiral Purity (HPLC)>98% ee

Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Racemic MixtureAcidic hydrolysis of esterUse anhydrous conditions, lower temperature
Oxazolidine Ring OpeningBase-catalyzed nucleophilic attackMaintain pH < 7 during synthesis

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate
Reactant of Route 2
Reactant of Route 2
Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate

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